Bispyribac-sodium chemical structure and synthesis
Bispyribac-sodium chemical structure and synthesis
An In-depth Technical Guide to the Chemical Structure and Synthesis of Bispyribac-sodium
Introduction
Bispyribac-sodium is a selective, systemic post-emergent herbicide.[1] It is effective for the control of grasses, sedges, and broadleaf weeds in rice crops.[2][3] Its mode of action is the inhibition of the plant enzyme acetolactate synthase (ALS), which is essential for plant growth.[4] This guide provides a detailed overview of the chemical structure and synthesis of Bispyribac-sodium, intended for researchers, scientists, and professionals in drug development.
Chemical Structure of Bispyribac-sodium
Bispyribac-sodium is the sodium salt of bispyribac.[2] It is an organic sodium salt belonging to the class of benzoic acids.[2][3] The structure consists of a benzoic acid core substituted at the 2 and 6 positions with (4,6-dimethoxypyrimidin-2-yl)oxy groups.[3]
Key Structural Features:
The molecule is achiral and does not have any stereocenters.[5] However, tautomeric shifts involving the hydroxyl and keto groups on the pyrimidine rings can occur, which may influence its biological activity and environmental behavior.[7]
Synthesis of Bispyribac-sodium
The synthesis of Bispyribac-sodium is primarily achieved through a condensation reaction.[7] This process involves the reaction of two key intermediates: 2,6-dihydroxybenzoic acid and a substituted 4,6-dimethoxypyrimidine.[8]
The overall synthesis can be represented by the following workflow:
Caption: Synthesis workflow of Bispyribac-sodium from its precursors.
Synthesis of Precursors
2.1.1. 2,6-Dihydroxybenzoic Acid (DHBA)
Several methods exist for the synthesis of 2,6-dihydroxybenzoic acid. A common approach is the carboxylation of resorcinol.[9]
-
Kolbe-Schmitt Reaction: This traditional method involves the direct carboxylation of resorcinol using carbon dioxide in the presence of an alkali metal salt at high temperature and pressure.[9]
-
Enzymatic Carboxylation: A greener alternative utilizes a decarboxylase enzyme for a highly selective carboxylation of resorcinol under milder conditions.[9][10] This method can achieve high yields, especially with in-situ product removal.[10][11]
2.1.2. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine
This intermediate is synthesized from 2-amino-4,6-dimethoxypyrimidine (ADMP). The synthesis of ADMP can be achieved through various routes:
-
From Guanidine Nitrate and Diethyl Malonate: This involves a cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine, followed by chlorination and then methoxylation to yield ADMP.[12]
-
From Malononitrile: This route involves reactions of imidization, cyanamide substitution, and aromatic cyclization to synthesize high-purity ADMP.[13]
Final Condensation Step
The final step in the synthesis of Bispyribac-sodium is the condensation of 2,6-dihydroxybenzoic acid with 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine, such as 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[4][14]
Experimental Protocols
Synthesis of 2,6-Dihydroxybenzoic Acid (Enzymatic Carboxylation)
This protocol is based on the enzymatic carboxylation of resorcinol.
Methodology:
-
A 1.5 L reaction medium is prepared with 80 mM resorcinol in 1 M aqueous triethanolamine.[9]
-
The medium is saturated with CO₂ by continuous sparging.[9]
-
A cell-free extract of 2,6-DHBA decarboxylase is added to the reaction mixture.[9]
-
In-situ product removal is performed using an adsorber resin to drive the reaction towards the product.[10]
-
The product is eluted from the resin using 1 M HCl in methanol.[9]
-
The methanol is removed by vacuum distillation to precipitate the 2,6-dihydroxybenzoic acid.[9]
Synthesis of Bispyribac-sodium (Condensation Reaction)
The following is a representative protocol for the condensation step.[1][4][8]
Methodology:
-
A solution of 2,6-dihydroxybenzoic acid in dimethyl sulfoxide (DMSO) is prepared.[4][8]
-
This solution is added to a mixture of sodium hydride in DMSO at 30-32°C over 2-3 hours.[4][8]
-
The mixture is stirred for an additional 2 hours at the same temperature.[4][8]
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is then added to the reaction mixture over 2 hours.[4][8]
-
The reaction is maintained at 30-32°C until completion, which is monitored by HPLC.[4][8]
-
The wet solid is reslurried in methanol and then in 75% aqueous methanol.[1][8]
-
The product is dried to obtain Bispyribac-sodium.[1]
-
Further purification can be achieved by reslurrying in toluene at reflux temperature, followed by cooling, filtration, and drying.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis processes.
| Parameter | 2,6-Dihydroxybenzoic Acid Synthesis | Bispyribac-sodium Synthesis | Reference |
| Starting Materials | Resorcinol, CO₂ | 2,6-Dihydroxybenzoic Acid, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | [8][9] |
| Key Reagents/Catalysts | 2,6-DHBA decarboxylase, Triethanolamine | Sodium Hydride, Dimethyl Sulfoxide | [8][9] |
| Reaction Temperature | 30°C | 30-32°C | [8][9] |
| Reaction Time | Several days | Not specified, monitored by HPLC | [8][9] |
| Yield | > 80% | Not explicitly stated in a percentage, but 154g of DHBA yields 380g of final product. | [1][9] |
| Purity | > 99% | 98.5% (HPLC) | [1][9] |
Logical Relationship of Synthesis Steps
The synthesis of Bispyribac-sodium follows a clear logical progression from the synthesis of its precursors to the final condensation reaction.
Caption: Logical flow of the Bispyribac-sodium manufacturing process.
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure and synthesis of Bispyribac-sodium. The synthesis is a multi-step process that relies on the initial preparation of key precursors, followed by a crucial condensation reaction. The choice of synthesis route for the precursors can be influenced by factors such as desired yield, purity, and environmental considerations. The detailed protocols and quantitative data presented herein offer valuable insights for researchers and professionals involved in the development and manufacturing of this important herbicide.
References
- 1. Method for preparing bispyribac sodium and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 2. Bispyribac-sodium | C19H17N4NaO8 | CID 23682789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014128719A2 - Processes for the preparation of bispyribac sodium and intermediates thereof - Google Patents [patents.google.com]
- 5. GSRS [precision.fda.gov]
- 6. CAS 125401-92-5: Bispyribac-sodium | CymitQuimica [cymitquimica.com]
- 7. Bispyribac-sodium (Ref: KIH-2023) [sitem.herts.ac.uk]
- 8. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]
- 9. benchchem.com [benchchem.com]
- 10. psecommunity.org [psecommunity.org]
- 11. Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal [tore.tuhh.de]
- 12. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 13. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
